Product packaging for Aureotan(Cat. No.:)

Aureotan

Cat. No.: B1239394
M. Wt: 392.18 g/mol
InChI Key: XHVAWZZCDCWGBK-WYRLRVFGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aureotan is a potent, cell-permeable small molecule inhibitor developed for basic research applications. Preliminary studies on this compound and its structural analogs have indicated potential activity as an enzyme inhibitor, with research value in investigating pathways related to cellular signaling and proliferation . Its core structure shares features with known bioactive compounds, such as the aurone scaffold, which has demonstrated inhibitory effects on a diverse range of enzymes including cathepsin B, cholinesterase, monoamine oxidase, and xanthine oxidase in scientific studies . The mechanism of action for such compounds often involves targeted interaction with the active sites of enzymes, modulating their activity in biochemical assays. Researchers can utilize this compound as a chemical tool to probe complex biological processes in vitro. Its high purity and stability make it suitable for a variety of experimental setups, from high-throughput screening to detailed mechanistic studies. Like its structural relative aureothin, a natural product from Streptomyces thioluteus , this compound is supplied with detailed analytical characterization data, including HPLC and mass spectrometry reports, to ensure experimental reproducibility . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11AuO5S B1239394 Aureotan

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11AuO5S

Molecular Weight

392.18 g/mol

IUPAC Name

gold(1+);(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate

InChI

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

XHVAWZZCDCWGBK-WYRLRVFGSA-M

SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+]

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]

Synonyms

Aureotan
Auromyose
Aurothioglucose
Aurothioglucose, beta D Isomer
Aurothioglucose, beta-D Isomer
Aurothioglucose, Sodium Salt, beta-D Isomer
B Oleosum, Solganal
beta-D Isomer Aurothioglucose
Gold 50
Gold Thioglucose
Gold-50
Gold50
Oleosum, Solganal B
Solganal
Solganal B Oleosum
Solganol
Thioglucose, Gold
Thioglucosoaurate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Aurothioglucose

Established Synthetic Routes of Aurothioglucose (B1665330)

The primary established method for synthesizing gold thioglucose involves the reaction of gold bromide with an aqueous solution of thioglucose. This reaction is typically carried out in the presence of sulfur dioxide. nih.govwikidoc.orggpatindia.comchemeurope.com Following the reaction and heating, the product, aurothioglucose, is precipitated by the addition of ethanol. nih.govgpatindia.comchemicalbook.com The resulting yellow crystals can be purified by dissolving in water and reprecipitating with ethanol. chemicalbook.com

The synthesis can be summarized as the reaction between gold bromide (AuBr) and thioglucose (C₆H₁₂O₅S) in an aqueous medium saturated with sulfur dioxide (SO₂), leading to the formation of aurothioglucose (AuSC₆H₁₁O₅). nih.govgpatindia.comchemeurope.com

Novel Synthetic Approaches for Aurothioglucose Analogues

While the established synthesis focuses on the direct formation of aurothioglucose, novel synthetic approaches in gold chemistry explore the creation of related gold-thioglucose compounds and analogues by modifying the thioglucose ligand or the gold coordination.

Approaches to synthesizing thioglucose derivatives, which could serve as ligands for novel gold compounds, include the preparation of fully acyl-protected 1-thiosugars. For instance, peracetyl-protected glucose can react with potassium thioacetate (B1230152) catalyzed by boron trifluoride etherate to yield peracetyl-protected 1-thioacetate glucose. google.com Subsequent removal of the thioacetyl group can generate the protected glucose 1-thiol, a precursor for synthesizing gold thioglycoside analogues like auranofin and potentially aurothioglucose analogues. google.com

Another area involves the synthesis of functionalized gold nanoparticles capped with ligands such as 1-β-thio-D-glucose. nih.gov While these are not discrete molecular analogues in the traditional sense, they represent novel applications of thioglucose in gold-based materials with potential biomedical relevance. The synthesis of such nanoparticles involves the chemical reduction of a gold salt, such as HAuCl₄, using 1-thio-β-D-glucose which acts as both a reducing and stabilizing agent. nih.gov

Research into other gold complexes, such as Au(I) N-heterocyclic carbenes and cyclometalated Au(III) compounds, also informs novel synthetic strategies in the field of gold metallodrugs, although these may not be direct structural analogues of aurothioglucose. researchgate.net The synthesis of compounds like GoPI-sugar, a 1-thio-β-d-glucopyranose 2,3,4,6-tetraacetato-S-derivative, demonstrates the feasibility of synthesizing thioglucose derivatives with additional complex ligands attached to gold. semanticscholar.org This compound, described as a chimera of GoPI and auranofin, was synthesized through a multi-step sequence involving the preparation of a phosphole ligand and its coordination to gold, followed by reaction with acetylthioglucose. semanticscholar.org

Chemical Derivatization Strategies for Structure-Activity Relationship Studies

Chemical derivatization of gold compounds, including aurothioglucose and its related structures, is crucial for understanding the relationship between their chemical structure and biological activity (SAR). General SAR studies on gold compounds have indicated that monovalent gold is typically more active than trivalent or colloidal gold, and the attachment of gold to a sulfur-containing ligand is essential for activity. gpatindia.comnih.gov

While specific detailed derivatization strategies applied directly to aurothioglucose for comprehensive SAR studies are not extensively documented in the provided sources, the approaches used for related gold-thioglucose compounds like auranofin offer insights. Auranofin, which contains a tetraacetylthioglucose ligand and a triethylphosphine (B1216732) ligand coordinated to gold(I), has been a subject of SAR studies where modifications to both the phosphine (B1218219) and thioglucose ligands have been explored. medchemexpress.commedcraveonline.com

Modifications to the thioglucose moiety could involve altering the sugar ring structure, changing the stereochemistry, or introducing protecting or functional groups at the hydroxyl positions. The synthesis of protected thioglucose derivatives google.com highlights the potential for functionalizing the sugar before complexation with gold. Such modifications could influence properties like solubility, stability, cellular uptake, and interaction with biological targets.

Modifications to the gold coordination environment, while maintaining the gold-sulfur bond with the thioglucose ligand, could involve the introduction of additional ligands if the gold center is not already saturated. However, aurothioglucose is described as a water-soluble, non-ionic species assumed to exist as a polymer, featuring gold in the +I oxidation state like other gold thiolates. wikipedia.orgchemeurope.com This polymeric nature might influence derivatization strategies compared to discrete monomeric complexes.

SAR studies often involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity. For gold compounds, this commonly includes assessing their inhibition of enzymes like thioredoxin reductase (TrxR), a known target for some gold drugs, including aurothioglucose. nih.govresearchgate.netsemanticscholar.orgmedchemexpress.comcaymanchem.com By correlating structural changes with changes in activity and target interaction, researchers can deduce key structural features responsible for the observed biological effects.

Data from SAR studies on auranofin analogues have shown that modifications to the phosphine ligand can affect activity, and the thioglucose ligand is necessary for certain biological activities. medchemexpress.com While directly applicable data tables for aurothioglucose derivatization were not found, the principles and methods used in SAR studies of similar gold-thiolate complexes are relevant to understanding potential strategies for studying aurothioglucose.

Molecular Mechanisms of Action and Cellular Interactions of Aurothioglucose

Biochemical Pathway Modulation

Auranofin exerts its influence on cellular function by modulating key biochemical pathways, primarily through the inhibition of specific enzymes and the alteration of cellular signaling cascades.

A primary and well-established molecular target of Auranofin is the enzyme Thioredoxin Reductase 1 (TrxR1). nih.gov TrxR1 is a key component of the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis and is involved in various cellular processes, including antioxidant defense, cell growth, and apoptosis.

Auranofin acts as an inhibitor of TrxR1. nih.govdrugbank.com The mechanism of inhibition involves the high affinity of the gold atom in Auranofin for thiol and selenol groups, which are present in the active site of TrxR1. drugbank.com This interaction leads to the formation of an irreversible bond with the enzyme, thereby inactivating it. drugbank.com The inhibition of TrxR1 by Auranofin disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and oxidative stress. drugbank.com This can, in turn, trigger downstream cellular events, including apoptosis (programmed cell death). nih.govdrugbank.com

The inhibitory effect of Auranofin on TrxR1 is a significant contributor to its biological activities. The disruption of the thioredoxin system can sensitize cells to oxidative stress-induced apoptosis and interfere with cellular processes that are dependent on a reduced intracellular environment.

Beyond direct enzyme inhibition, Auranofin can modulate various cellular signaling cascades, which are complex pathways that transmit signals from the cell surface to intracellular targets, ultimately governing cellular responses. nih.gov These signaling pathways are crucial for regulating processes such as cell growth, proliferation, and survival. researchgate.netmdpi.comnih.gov

Auranofin has been shown to influence several key signaling pathways, often as a consequence of its effects on cellular redox status. For instance, the increase in intracellular ROS resulting from TrxR1 inhibition can impact signaling pathways that are sensitive to redox changes. These can include pathways like the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, both of which are central regulators of inflammation and cell survival.

The modulation of these signaling cascades can lead to a variety of cellular outcomes, including the induction of apoptosis and the inhibition of pro-inflammatory responses. The intricate interplay between Auranofin-induced oxidative stress and cellular signaling pathways is a key aspect of its mechanism of action.

Identification and Characterization of Molecular Targets

The biological effects of Auranofin are a direct result of its interactions with specific molecular targets within the cell. Identifying and characterizing these targets is essential for a comprehensive understanding of its mechanism of action.

The interaction between Auranofin and its protein targets is a dynamic process governed by the principles of protein-ligand interactions. nih.govexlibrisgroup.com The formation of a complex between a protein and a ligand, such as Auranofin, is driven by various non-covalent and, in some cases, covalent interactions. nih.gov

In the case of Auranofin, its interaction with proteins is heavily influenced by the presence of its gold atom, which has a strong affinity for sulfur-containing amino acid residues like cysteine. This leads to the formation of strong, often irreversible, bonds with target proteins. The specificity of these interactions can be influenced by the local protein environment and the accessibility of the target residues.

The study of these protein-ligand interactions involves various experimental and computational methods to understand the binding affinity, kinetics, and structural changes that occur upon binding. nih.gov This knowledge is crucial for understanding how Auranofin achieves its biological effects and for the potential design of new therapeutic agents.

While TrxR1 is a primary target, research suggests that Auranofin may interact with other subcellular targets as well. The reactivity of its gold atom makes it plausible that it could bind to other proteins containing reactive cysteine or selenocysteine (B57510) residues.

Potential subcellular targets could include other enzymes involved in redox regulation, as well as proteins involved in processes like DNA synthesis and repair. The identification and validation of these additional targets are areas of ongoing research. Techniques such as proteomics and molecular modeling can be employed to identify new binding partners for Auranofin and to characterize the functional consequences of these interactions. A deeper understanding of the full spectrum of Auranofin's subcellular targets will provide a more complete picture of its complex mechanism of action.

Pre Clinical Investigations and Mechanistic in Vitro / in Vivo Studies

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are crucial for dissecting the specific molecular mechanisms of a compound. By studying its effects in controlled laboratory settings, researchers can identify direct targets, impacted pathways, and the chemical features essential for its activity.

Cell-based assays offer a window into how Auranofin affects living cells, confirming that the compound can penetrate the cell and interact with its intended targets in a native environment. Studies have demonstrated that Auranofin's effects are concentration- and time-dependent. For instance, its impact on cell viability and growth inhibition has been quantified using assays like the MTT assay in various cell lines. nih.gov

Auranofin has been shown to engage with and inhibit key cellular pathways. One of its primary mechanisms is the inhibition of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that many cancer cells rely on more heavily than non-cancerous cells. nih.gov The compound also governs T-cell activation through the enhancement of free radical production. drugbank.com Furthermore, Auranofin can induce the production of reactive oxygen species (ROS) and elevate intracellular calcium levels, which can ultimately lead to programmed cell death, or apoptosis. drugbank.com

Biochemical assays, which study the interaction between a compound and isolated molecular components like enzymes, have been pivotal in understanding Auranofin's mechanism. The primary molecular target identified for Auranofin is the family of reduction/oxidation (redox) enzymes, particularly thioredoxin reductase (TrxR). nih.govdrugbank.com Auranofin's high affinity for thiol and selenol groups allows it to form stable, irreversible adducts with these enzymes, thereby inhibiting their function. nih.gov

The inhibition of TrxR disrupts the cell's ability to manage oxidative stress, leading to an accumulation of ROS and subsequent apoptosis. nih.govdrugbank.com This inhibitory action has been observed across various contexts, including cancer cells and parasitic organisms that rely on similar redox enzymes to maintain their cellular balance. nih.gov Beyond TrxR, Auranofin is also known to inhibit the kinase activity of the IκB kinase (IKK) complex, a key regulator in the NF-κB signaling pathway involved in inflammation.

Table 1: Summary of In Vitro Findings for Auranofin

Assay Type Target/Pathway Observed Effect Reference
Cell Viability Assay (MTT) Overall Cell Growth Concentration- and time-dependent growth inhibition in cancer cell lines. nih.gov
Biochemical Enzyme Assay Thioredoxin Reductase (TrxR) Potent inhibition of enzyme activity. nih.govdrugbank.com
Cellular Process Analysis Ubiquitin-Proteasome System Inhibition of UPS function. nih.gov
Ion Flux Assay Intracellular Calcium Elevation of intracellular calcium concentrations. drugbank.com
Kinase Assay IκB kinase (IKK) Inhibition of kinase activity.

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For Auranofin, SAR studies have been conducted by synthesizing and testing numerous analogues, where parts of the molecule, such as the thiol and phosphine (B1218219) ligands, are systematically varied. nih.gov

These studies have revealed that both the thiol and phosphine components are critical for the compound's activity. For example, modifying these ligands can dramatically alter the antimicrobial efficacy of the compound, in some cases increasing its potency by up to 65-fold compared to the parent Auranofin molecule. nih.gov The research demonstrated that certain phosphine ligands, like trimethylphosphine, conferred the highest activity against Gram-negative bacteria, while triethylphosphine (B1216732) was most effective against Gram-positive strains. nih.gov This indicates that the central gold (AuI) complex's activity is significantly modulated by the specific structures of its surrounding ligands, allowing for the tuning of its biological effects. nih.gov

In Vivo Mechanistic Studies in Research Models

In vivo studies are essential for understanding how a compound behaves in a complex, whole-organism system, accounting for factors like distribution, metabolism, and interaction with multiple cell types simultaneously.

Animal models provide a platform to observe the integrated biological response to a compound. In a mouse model of relapsing-remitting multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), Auranofin demonstrated significant therapeutic effects. nih.gov Treatment with Auranofin led to the amelioration of clinical features of the disease. nih.gov

Mechanistic analysis in these models revealed that Auranofin acts on the TrxR/Nrf2 signaling pathway within both the central nervous system (CNS) and peripheral immune cells. nih.gov In the EAE mice, TrxR activity was increased, and Nrf2 signaling was suppressed; Auranofin treatment reversed this by reducing TrxR activity, which in turn activated the Nrf2 signaling pathway. nih.gov This activation led to an upregulation of antioxidant enzymes, providing a clear link between the compound's molecular action and its physiological effect in a disease model. nih.gov

Auranofin functions as a biological response modifier by modulating the immune system. Its mechanism involves affecting the function of immune cells such as polymorphonuclear cells and monocytes. nih.gov It has been shown to suppress inflammatory responses and stimulate cell-mediated immunity. drugbank.comnih.gov

The compound's influence on immune signaling is centrally linked to the Nrf2 pathway, a master regulator of the antioxidant response that also plays a crucial role in controlling inflammation. nih.gov By inhibiting TrxR, Auranofin allows for the nuclear translocation of Nrf2, which then initiates the transcription of numerous antioxidant and anti-inflammatory genes. nih.gov In the EAE mouse model, this modulation resulted in a downregulation of pro-inflammatory mediators, including IL-6, IL-17A, and inducible nitric oxide synthase (iNOS), in both peripheral immune cells and the CNS. nih.gov

Table 2: Summary of In Vivo Findings for Auranofin in EAE Mouse Model

System Analyzed Pathway/Mediator Effect of Auranofin Treatment Reference
Central Nervous System & Peripheral Immune Cells TrxR Activity Decreased nih.gov
Central Nervous System & Peripheral Immune Cells Nrf2 Signaling Increased / Activated nih.gov
Central Nervous System & Peripheral Immune Cells Antioxidant Levels (e.g., HO-1, SOD-1) Upregulated nih.gov
Central Nervous System & Peripheral Immune Cells Pro-inflammatory Mediators (IL-6, IL-17A, iNOS) Downregulated nih.gov
Overall Disease Model Clinical Features of EAE Amelioration of symptoms nih.gov

Pharmacodynamic Biomarker Identification in Pre-clinical Models

Pre-clinical investigations have been instrumental in identifying and characterizing pharmacodynamic biomarkers for Aureotan, providing insights into its mechanism of action and cellular effects. These studies, conducted in various in vitro and in vivo models, have pinpointed key molecules and pathways that are modulated by this compound exposure. The primary focus of this research has been on the compound's ability to induce oxidative stress and interfere with cellular redox homeostasis, particularly through its interaction with the thioredoxin system.

A central pharmacodynamic biomarker for this compound is the inhibition of thioredoxin reductase (TrxR). nih.govdrugbank.com This enzyme is a critical component of the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and defending against oxidative stress. In pre-clinical studies, this compound has been shown to directly inhibit TrxR activity in various cell types, including bacterial and cancer cells. nih.govdrugbank.com This inhibition leads to a cascade of downstream effects that serve as additional biomarkers of this compound's activity.

One of the most significant consequences of TrxR inhibition is the accumulation of reactive oxygen species (ROS). nih.gov The impaired function of the thioredoxin system compromises the cell's ability to scavenge free radicals, leading to a state of oxidative stress. The measurement of intracellular ROS levels has therefore been established as a key pharmacodynamic biomarker in pre-clinical models of this compound treatment. nih.govdrugbank.com

Furthermore, the cellular response to this compound-induced oxidative stress involves the glutathione system. Studies have demonstrated that the glutathione biosynthetic pathway plays a protective role against the effects of this compound. nih.gov Consequently, alterations in the levels of glutathione (GSH) and the expression of enzymes involved in its synthesis, such as glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), have been identified as relevant pharmacodynamic biomarkers. For instance, in the bacterium Burkholderia cenocepacia, deletion of genes encoding enzymes in the glutathione biosynthetic pathway resulted in increased susceptibility to this compound analogs. nih.gov

The table below summarizes the key pharmacodynamic biomarkers of this compound identified in pre-clinical models, the model systems used for their investigation, and the observed effects.

BiomarkerPre-clinical ModelObserved Effect of this compound
Thioredoxin Reductase (TrxR)Burkholderia cenocepaciaInhibition of enzyme activity
Reactive Oxygen Species (ROS)Burkholderia cenocepaciaInduction of ROS
Glutathione (GSH) SystemBurkholderia cenocepaciaProtective role against this compound-induced ROS

These pre-clinical findings have been crucial in elucidating the mechanism of action of this compound and have provided a set of robust pharmacodynamic biomarkers that can be utilized to assess the biological activity of the compound in further studies.

Advanced Analytical Methodologies for Aurothioglucose Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods utilize the interaction of electromagnetic radiation with the sample to gain insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state. For Aurothioglucose (B1665330), NMR, particularly ¹³C NMR, has been employed to study its structure and chemical behavior. Research has utilized ¹³C NMR to investigate ligand exchange and redox disproportionation reactions involving Aurothioglucose. researchgate.netwikipedia.org NMR spectroscopy is also valuable for probing the interactions of gold-based drugs with biomolecules under physiological conditions, allowing for the estimation of ligand binding strength and the investigation of the kinetics and thermodynamics of exchange reactions. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern for structural identification. High-resolution mass spectrometry has been used to confirm the formation and release of Aurothioglucose from thioglucose-loaded gold nanoparticles under specific conditions. rsc.org LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-ICP-MS (Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry) are particularly useful for the speciation analysis of gold compounds, including Aurothioglucose and its adducts with biological thiols. rsc.orgacs.org These hyphenated techniques allow for the separation of different gold species before their detection and characterization by mass spectrometry.

X-ray Spectroscopy and Diffraction for Solid-State Analysis

X-ray techniques provide valuable information about the elemental composition, crystalline structure, and solid-state properties of materials. X-ray spectroscopy, such as X-ray microanalysis, has been used in studies related to Aurothioglucose, particularly in identifying the presence of gold deposits in tissues, a phenomenon known as chrysiasis, which can occur with gold therapy. nih.gov X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials by analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal lattice. azooptics.comceza.de While general applications of XRD are widespread for phase identification and structural elucidation of crystalline matter, specific detailed research findings on the crystal structure of Aurothioglucose using XRD were not prominently found in the search results, although the polymeric nature of gold(I) thiolate complexes in solution has been noted. wikipedia.orgdokumen.pub X-ray analysis techniques, in general, are non-destructive and versatile for material characterization. anton-paar.comjcbachmann.com

Chromatographic Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for separating components in a mixture, enabling the assessment of purity and the isolation of specific compounds for further analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in complex mixtures based on their differential affinities for a stationary phase and a mobile phase. openaccessjournals.com HPLC is employed in Aurothioglucose research for its analysis and purity assessment. sielc.comsigmaaldrich.com Reverse phase HPLC methods with mobile phases containing acetonitrile, water, and an acidic modifier (like phosphoric acid or formic acid for MS compatibility) have been developed for the analysis of Aurothioglucose. sielc.com HPLC is recognized for its high resolution, accuracy, and efficiency in analyzing a wide range of compounds. openaccessjournals.com It can be used for qualitative and quantitative analysis, including purity assessment by comparing the area of the main peak to the total area of all peaks. openaccessjournals.commeasurlabs.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. While GC is a standard technique for the analysis of volatile or semi-volatile organic compounds and is used for purity assessment of solvents, its direct application for the analysis of Aurothioglucose, a relatively non-volatile and thermally labile gold complex, is less common compared to HPLC. measurlabs.comphenomenex.compjps.pk Research on gold compounds and their interactions has more frequently utilized techniques like LC-MS or ICP-MS for speciation analysis in biological samples, which are better suited for less volatile species. rsc.orgacs.org While GC-MS is a powerful tool for analyzing volatile compounds and their fragmentation patterns, its direct application to intact Aurothioglucose is limited due to the compound's properties. pjps.pkacs.org

Here is a summary of some analytical techniques and their applications in Aurothioglucose research:

Analytical TechniqueApplication in Aurothioglucose ResearchKey Information Provided
NMR Spectroscopy Structural elucidation, study of ligand exchange and redox reactions, interaction with biomolecules. researchgate.netwikipedia.orgresearchgate.netMolecular structure, reaction mechanisms, binding strength, kinetics, thermodynamics. researchgate.net
Mass Spectrometry (MS) Molecular weight and elemental composition determination, structural identification via fragmentation. rsc.orgConfirmation of compound identity, analysis of reaction products. rsc.org
LC-MS / LC-ICP-MS Speciation analysis of Aurothioglucose and its adducts in complex matrices. rsc.orgacs.orgIdentification and quantification of different gold species. rsc.orgacs.org
X-ray Microanalysis Identification of gold deposits in tissues. nih.govElemental composition, localization of gold. nih.gov
X-ray Diffraction (XRD) Determination of crystalline structure (general application). azooptics.comceza.deCrystal structure, phase identification. azooptics.comceza.de
High-Performance Liquid Chromatography (HPLC) Separation and purity assessment of Aurothioglucose in research samples. sielc.comsigmaaldrich.comPurity determination, separation of components in mixtures. openaccessjournals.comsielc.com
Gas Chromatography (GC) Purity assessment of volatile components (less direct application for intact Aurothioglucose). measurlabs.comphenomenex.comSeparation and quantification of volatile substances, solvent purity. measurlabs.comphenomenex.com

Electrochemical and Other Quantitative Analytical Methods

Electroanalytical techniques and titrimetric methods offer alternative approaches for the characterization and quantitative analysis of chemical compounds, including those containing metal centers like Aurothioglucose.

Electroanalytical Techniques for Compound Characterization

Electroanalytical techniques involve the measurement of electrical properties (such as current, voltage, or charge) in an electrochemical cell to obtain information about a chemical system e-bookshelf.de. These methods can provide insights into the redox behavior, concentration, and reaction kinetics of electroactive species. Common electroanalytical techniques include cyclic voltammetry, pulse voltammetry, and square-wave voltammetry e-bookshelf.de.

Research involving gold compounds has utilized electrochemical methods. For instance, studies have explored the electrochemical determination of gold nanoparticles in colloidal solutions using voltammetry, where gold nanoparticles are adsorbed onto an electrode surface and then electrochemically oxidized researchgate.net. This demonstrates the potential of electroanalytical techniques for analyzing gold-containing species.

While direct studies specifically detailing the electroanalytical characterization of Aurothioglucose were not extensively found in the provided results, related research on gold complexes and their interactions with biological molecules highlights the potential applicability of these methods. For example, electrochemistry has been used to study the redox characteristics of enzymes inhibited by gold compounds acs.org. The interaction of gold drugs like auranofin with proteins has also been investigated using techniques like electrospray ionisation mass spectrometry, which can be coupled with electrochemical processes researchgate.net.

Electroanalytical techniques offer unique access to information on chemical, biochemical, and physical systems, and their theoretical fundamentals are well-developed e-bookshelf.de. They can be used to supplement spectroscopic and theoretical calculations e-bookshelf.de.

Titrimetric Methods for Concentration Determination

Titrimetric methods, or titrations, are quantitative analytical techniques used to determine the concentration of a substance (the analyte) by reacting it with a solution of known concentration (the titrant) hyprowira.com. The reaction is carried out until the equivalence point is reached, typically indicated by a color change from an indicator or a change in an electrochemical property like pH hyprowira.comhach.com.

Various types of titrations exist, including acid-base titrations, redox titrations, complexometric titrations, and argentometric titrations hyprowira.com. The choice of titration method depends on the chemical properties of the analyte.

While specific detailed procedures or research findings on the titration of Aurothioglucose were not widely available in the search results, titrimetric methods are a fundamental tool in chemical analysis for determining the purity and concentration of compounds. One search result mentions that Aurothioglucose hydrate (B1144303) is available with an assay specified by titration (≥96%) sigmaaldrich.com. This indicates that titration is a recognized method for assessing the purity or content of Aurothioglucose.

Titration requires a reaction that is rapid, has a clear stoichiometric equation, and is free from significant side reactions hyprowira.com. Indicators or electrochemical measurements are used to signal the endpoint hyprowira.comhach.com.

Data tables related to specific titrimetric analyses of Aurothioglucose were not found within the provided search results. However, the principle of titration involves measuring the volume of titrant required to react completely with the analyte, allowing for the calculation of the analyte's concentration based on the stoichiometry of the reaction and the known concentration of the titrant.

Derivatives and Analogues of Aurothioglucose: Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Aurothioglucose (B1665330) Derivatives

The design and synthesis of novel aurothioglucose derivatives often involve modifying the thioglucose ligand or incorporating different ancillary ligands coordinated to the gold(I) center nih.govresearchgate.net. The synthesis of gold(I) complexes generally involves reacting a gold(I) precursor, such as (dimethylsulfide)gold(I) chloride, with the desired ligand nih.gov.

One approach involves the synthesis of thioglucose-Au-PR3 complexes, where PR3 represents a phosphine (B1218219) ligand nih.gov. The synthesis of these derivatives can start with 1-Thio-β-D-glucose 2,3,4,6-tetraacetate, which is then reacted with a PR3AuCl complex nih.gov. Deprotonation of the thioglucose or its acetylated form is often facilitated by a base, such as sodium methoxide (B1231860) or potassium carbonate, to promote the substitution reaction with the gold(I) precursor nih.govacs.org.

Another avenue explores the incorporation of N-heterocyclic carbene (NHC) ligands researchgate.netresearchgate.net. The synthesis of NHC-gold compounds with 1-thiosugar linkages has been reported, involving the reaction of NHC-Au-Cl complexes with 1-thioglucose in the presence of a base like K2CO3 or triethylamine (B128534) researchgate.net. These synthetic strategies allow for the creation of a diverse range of gold(I) complexes with varying structural and electronic properties.

Investigation of Modified Ligands and Alternative Metal Centers

Investigations into modified ligands explore the impact of altering the structure of the thioglucose moiety or introducing different types of ligands coordinated to gold. For instance, varying the phosphine ligand in gold(I) phosphine derivatives with a thioglucose ligand has shown to influence their activity nih.govnih.gov. Studies have also investigated replacing the thiosugar ligand with other ligands, such as halide ligands, which can affect the reactivity of the gold compound towards biological targets nih.gov.

While aurothioglucose specifically contains a gold(I) center, SAR studies in the broader field of metallodrugs also explore alternative metal centers. However, focusing strictly on derivatives and analogues of aurothioglucose, the primary metal center remains gold, typically in the +I oxidation state, as monovalent gold is generally considered more active than trivalent or colloidal gold in the context of gold-based DMARDs gpatindia.com. The attachment of gold to a sulfur-containing ligand is considered essential for the activity of these compounds gpatindia.com.

Mechanistic Insights Derived from SAR Investigations

SAR investigations have provided crucial insights into the potential mechanisms of action of aurothioglucose derivatives. The attachment of gold to a sulfur-containing ligand is a key structural feature for activity gpatindia.com. Gold(I) is a soft acid and exhibits a strong affinity for soft bases, particularly sulfur atoms found in proteins like cysteine residues uoc.gracs.org.

Studies suggest that aurothioglucose and its analogues may exert their effects by inhibiting enzymes, particularly those containing accessible thiol or selenol groups mims.comnih.govnih.gov. Lysosomal enzymes have been of particular interest, as gold is known to accumulate in lysosomes nih.gov. The inhibition of adenyl cyclase activity in human lymphocyte membranes and T and B lymphocyte subsets has also been proposed as a mechanism for aurothioglucose gpatindia.comdrugbank.com. This inhibition could affect downstream processes such as mast cell degranulation, histamine (B1213489) release, respiratory burst, and phagocyte activity gpatindia.com.

SAR studies involving different ligands have further illuminated these mechanisms. For example, varying the thiolate ligand can influence the inhibition of enzymes like cathepsin B acs.org. The lability of the Au(I)-thiolate bond suggests that ligand exchange reactions with biological thiols may play a role in their activity acs.org.

Emerging Research Directions and Future Perspectives for Aurothioglucose

Exploration of Novel Mechanistic Hypotheses and Research Avenues

The precise mechanism of action of aurothioglucose (B1665330) has long been a subject of investigation and is not yet fully understood. patsnap.comdrugbank.com It is known to modulate the immune system, affecting the function of immune cells like macrophages and lymphocytes, and inhibiting the production of inflammatory cytokines. patsnap.com However, recent research is delving deeper into more specific molecular interactions and pathways.

Newer hypotheses center on the inhibition of specific enzymes and signaling pathways. Gold(I) compounds, including aurothioglucose, are potent inhibitors of selenocysteine-containing enzymes in vitro. nih.gov One key area of investigation is the inhibition of thioredoxin reductase (TrxR). In vivo studies have shown that administration of aurothioglucose leads to significant and long-lasting inhibition of TrxR activity. nih.gov This inhibition can lead to increased oxidative stress, which may explain some of its therapeutic effects and also its potential to increase the virulence of certain viruses. nih.gov

Another avenue of exploration is the effect of aurothioglucose on adenylyl cyclase activity. Some studies suggest that the combination of the sulfhydryl ligand and the gold cation in aurothioglucose can inhibit this enzyme in human lymphocyte membranes, which could in turn limit mast cell degranulation and histamine (B1213489) release. drugbank.com

Recent findings have also identified the vascular endothelial growth factor receptor-3 (VEGFR3) as a novel target of auranofin, a related gold compound. nih.gov This suggests a potential new mechanism for gold compounds in inhibiting lymphangiogenesis, which could have implications for diseases like lymphedema and cancer metastasis. nih.gov Further research is needed to determine if aurothioglucose shares this activity.

The neuroprotective potential of aurothioglucose is another emerging area of interest. A recent study explored the use of aurothioglucose-loaded nanoparticles in an animal model of Alzheimer's disease, suggesting a potential new therapeutic application for this compound. researchgate.net

Potential as Tool Compounds in Basic Biological Research

Beyond its therapeutic applications, aurothioglucose and related gold compounds are proving to be valuable tool compounds in basic biological research. researchgate.net Tool compounds are well-characterized small molecules used to study biological processes and validate potential drug targets.

Given its known inhibitory effects on enzymes like thioredoxin reductase, aurothioglucose can be used to probe the role of this enzyme in various cellular processes. nih.gov By observing the downstream effects of TrxR inhibition by aurothioglucose, researchers can gain a better understanding of the enzyme's function in both healthy and diseased states.

The ability of gold compounds to interact with cellular thiols also makes them useful for studying the role of these sulfur-containing molecules in cell signaling and function. patsnap.com Aurothioglucose can be used to disrupt these processes, allowing researchers to investigate the consequences and better understand the underlying biology.

Furthermore, the development of new gold complexes for biomedical applications is being driven by unique mechanistic insights gained from studying existing compounds like auranofin. nih.govnih.gov These "next-generation" gold drugs are being explored for a variety of diseases, including cancer and parasitic infections, and the knowledge gained from aurothioglucose research can inform their design and development. nih.gov

Integration with Systems Biology and Computational Modeling Approaches

The complexity of aurothioglucose's mechanism of action makes it an ideal candidate for investigation using systems biology and computational modeling approaches. nih.govnih.gov These approaches allow researchers to integrate data from multiple sources to create comprehensive models of biological systems, providing a more holistic understanding of how drugs like aurothioglucose exert their effects.

Computational models can be used to simulate the interaction of aurothioglucose with its various molecular targets and predict the downstream consequences for cellular pathways and networks. nih.gov This can help to identify key nodes in the network that are most affected by the drug and generate new hypotheses about its mechanism of action.

The use of Systems Biology Markup Language (SBML) and CellML allows for the creation of standardized models that can be shared and integrated, facilitating collaboration and accelerating research. youtube.com By representing the known interactions of aurothioglucose in these formats, researchers can build upon existing knowledge and create more sophisticated models.

Genome-scale metabolic models can also be employed to understand the broader metabolic impact of aurothioglucose on cells. youtube.com By simulating how the drug affects metabolic pathways, researchers can gain insights into its effects on cellular energy production, biosynthesis, and other essential functions.

Unaddressed Research Challenges and Opportunities in Aurothioglucose Studies

Despite the renewed interest in aurothioglucose, several research challenges and opportunities remain. A primary challenge is the full elucidation of its metabolic fate. taylorandfrancis.com While it is known that plasma gold from aurothioglucose administration is metabolized to various tissues, the exact processes are not well understood. taylorandfrancis.com

A significant opportunity lies in the further exploration of its potential in new therapeutic areas. The initial findings regarding its neuroprotective effects and the anti-lymphangiogenic properties of related gold compounds warrant further investigation. nih.govresearchgate.net

There is also a need for more detailed studies on the selectivity of aurothioglucose for its various targets. Understanding why it preferentially inhibits certain enzymes and pathways over others will be crucial for developing more targeted and effective therapies.

Finally, the development of more sophisticated in vitro and in vivo models will be essential for advancing our understanding of aurothioglucose. These models should more accurately reflect the complex microenvironment of tissues and allow for a more detailed analysis of the drug's effects on cellular and molecular processes.

Q & A

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  • Methodological Answer :
  • Structure manuscripts per AIMRaD (Abstract, Introduction, Methods, Results, and Discussion).
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